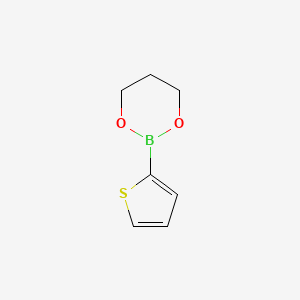

2-(Thiophen-2-YL)-1,3,2-dioxaborinane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Thiophen-2-YL)-1,3,2-dioxaborinane is a heterocyclic compound containing a thiophene ring fused with a dioxaborinane moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Métodos De Preparación

The synthesis of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane typically involves the condensation of thiophene derivatives with boronic acids or boronates. Common synthetic routes include:

Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.

Paal–Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.

Análisis De Reacciones Químicas

2-(Thiophen-2-YL)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to tetrahydrothiophene.

Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles to form substituted thiophenes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed include sulfoxides, sulfones, and substituted thiophenes.

Aplicaciones Científicas De Investigación

2-(Thiophen-2-YL)-1,3,2-dioxaborinane has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(Thiophen-2-YL)-1,3,2-dioxaborinane involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can interact with biological macromolecules through π-π stacking and hydrogen bonding, while the boron moiety can form covalent bonds with nucleophilic sites on proteins and DNA . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

2-(Thiophen-2-YL)-1,3,2-dioxaborinane can be compared with other thiophene derivatives such as:

2-Butylthiophene: Used in the synthesis of anticancer agents.

2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Actividad Biológica

2-(Thiophen-2-YL)-1,3,2-dioxaborinane is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The structure of this compound features a thiophene ring attached to a dioxaborinane moiety. This unique combination is thought to contribute to its biological activity through various biochemical interactions.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Properties : Studies indicate that it may exert cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, related thiophene derivatives have demonstrated effectiveness against A549 and Hela cancer cell lines with IC50 values in the low micromolar range .

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : Thiophene derivatives often interact with various enzymes, potentially inhibiting their activity. This is crucial in the context of cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Receptor Modulation : The compound may act as a receptor antagonist or modulator, influencing signaling pathways associated with inflammation and cancer progression.

- Biochemical Pathways : It affects several biochemical pathways including those involved in apoptosis and cell cycle regulation. The compound's ability to induce G0/G1 phase arrest in cancer cells highlights its potential as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Lipophilicity : Its lipophilic nature enhances absorption and distribution within biological systems.

- Metabolism : Similar compounds undergo metabolic transformations such as N-demethylation and hydroxylation, which may also apply to this dioxaborinane derivative.

Research Findings and Case Studies

Recent studies have investigated the efficacy of this compound in various experimental models:

| Study | Biological Activity | Cell Line Tested | IC50 Value |

|---|---|---|---|

| Antitumor | A549 | 0.20 µM | |

| Antitumor | MCF-7 | 1.25 µM | |

| Antitumor | Hela | 1.03 µM |

These findings underscore the compound's potential as a dual inhibitor targeting specific pathways involved in tumorigenesis.

Propiedades

IUPAC Name |

2-thiophen-2-yl-1,3,2-dioxaborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2S/c1-3-7(11-6-1)8-9-4-2-5-10-8/h1,3,6H,2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRRKUUSGIROSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674620 |

Source

|

| Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197024-83-2 |

Source

|

| Record name | 2-(Thiophen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.